molecular formula C10H15N B196092 Phenpromethamine CAS No. 93-88-9

Phenpromethamine

Cat. No. B196092
CAS RN: 93-88-9
M. Wt: 149.23 g/mol
InChI Key: AUFSOOYCQYDGES-UHFFFAOYSA-N
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Description

Phenpromethamine is a type of stimulant found in some supplement products. It is used to increase energy, improve athletic performance, for weight loss, and for other uses . It was previously marketed as a nasal inhaler from 1943 through 1960 but is no longer available .


Molecular Structure Analysis

Phenpromethamine has a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . The IUPAC name for Phenpromethamine is N-methyl-2-phenylpropan-1-amine . The structure of Phenpromethamine includes a phenyl group attached to a propyl group with a methylamine substituent .


Physical And Chemical Properties Analysis

Phenpromethamine is an amine with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol . Additional physical and chemical properties such as solubility, melting point, and boiling point are not well-documented in the available literature.

Scientific Research Applications

  • PhenX Toolkit and Research Domains : The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, offers measures for 21 research domains, facilitating replication and validation across studies. This toolkit aids in genomic studies and could potentially be applied to research involving Phenpromethamine or similar compounds (Hamilton et al., 2011).

  • Valvular Heart Disease and Phentermine-Fenfluramine : A study on the effects of phentermine-fenfluramine on valvular heart disease could provide insights into cardiovascular implications of related compounds like Phenpromethamine (Burger et al., 1999).

  • Phenmetrazine and Neurochemical Changes : Research on Phenmetrazine, a related compound, demonstrates the impact on dopaminergic and adrenergic receptor desensitization, which could be relevant in understanding Phenpromethamine's neurological effects (Keegan et al., 2021).

  • Metabolism in Man and Animals : Studying the metabolism of similar compounds like Phenmetrazine in humans and animals can offer valuable insights into the metabolic pathways and interactions of Phenpromethamine (Franklin et al., 1974).

  • Synthesis and Characterization : The synthesis and characterization of phenmetrazine analogs, like 3-fluorophenmetrazine, provide a framework for understanding the chemical properties and potential applications of Phenpromethamine (McLaughlin et al., 2017).

  • Radioactive Labeling for PET Studies : The use of phenylephrine, a compound with similarities to Phenpromethamine, in PET studies of cardiac sympathetic innervation, highlights the potential of Phenpromethamine in diagnostic imaging (Raffel et al., 1996).

  • Transdermal Formulation for Repurposed Indications : Research on the feasibility of delivering phenmetrazine via the transdermal route for new indications can guide the development of Phenpromethamine formulations for specific therapeutic applications (Jiang et al., 2019).

  • Analytical Differentiation of Isomeric Compounds : An analytical method to distinguish phenpromethamine from similar compounds can be crucial for accurate identification and research purposes (Tsumura et al., 2019).

Safety And Hazards

Phenpromethamine is a combustible liquid and may be corrosive to metals. It is toxic if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenpromethamine

CAS RN

93-88-9
Record name Phenpromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenpromethamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENPROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
PA Cohen, JC Travis, C Vanhee, D Ohana… - Clinical …, 2021 - Taylor & Francis
… phenpromethamine has been found to cause skin blanching [Citation25] and, to our knowledge, oral use of phenpromethamine … preliminary evidence that phenpromethamine might be …
Number of citations: 46 www.tandfonline.com
Y Tsumura, A Kiguchi, S Komatsuzaki, K Ieuji - Forensic Toxicology, 2020 - Springer
… other than phenpromethamine and BMPEA give mass spectra similar to those given by MA or AP and to develop an analytical method of distinguishing phenpromethamine from MA and …
Number of citations: 2 link.springer.com
A Lisi, N Hasick, R Kazlauskas… - Drug testing and …, 2011 - Wiley Online Library
… Other stimulants such as caffeine, phenpromethamine, synefrine, and phenethylamines are … an administration study as it contained both methylhexaneamine and phenpromethamine. …
R Kazlauskas - Recent Advances in Doping Analysis (15), 2007 - dshs-koeln.de
Background Each year The World Anti-Doping Agency (WADA) releases a new Prohibited List of substances and this list can contain new drugs that laboratories have to test as part of …
Number of citations: 9 www.dshs-koeln.de
D Kwiatkowska, M Wójtowicz, A Jarek… - Drug testing and …, 2015 - Wiley Online Library
… As shown in Figure 1, it is most similar to such substituted amphetamines as dimethylamphetamine and phenpromethamine. Although the stimulating effect of NN-DMPPA on the …
R Schinetsky - advancedmolecularlabs.com
… Phenpromethamine was the second most common stimulant … familiar with the drug, phenpromethamine was used in the … Furthermore, phenpromethamine has never been approved …
Number of citations: 0 advancedmolecularlabs.com
J Smith - naturalhealthresearch.org
… Phenpromethamine, the next most commonly detected stimulant, was present in 24% (4 out … agonist with potentially serious side effects, and phenpromethamine, a stimulant found in the …
Number of citations: 2 www.naturalhealthresearch.org
Y Liu, MF Santillo - Drug Testing and Analysis, 2016 - Wiley Online Library
A number of dietary supplements used for weight loss and athletic performance enhancement have been recently shown to contain a variety of stimulants, for which there is a lack of …
M Wójtowicz, A Jarek, K Chajewska… - Analytical and …, 2016 - Springer
… such as phenpromethamine, 2-… phenpromethamine, PEA, N-MPEA and NN-DMPEA, characteristic peaks (of the MS spectra of ions at m/z as eg: 44, 77 and 105 for phenpromethamine; …
Number of citations: 7 link.springer.com
DH Brown, R Hansson, F Oosthuizen… - Drug Testing and …, 2016 - Wiley Online Library
… These compounds have potential stimulant properties and are banned by WADA (2 specifically listed as phenpromethamine).4 Two different issues are present with these compounds; …

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